Cas no 1796955-15-1 (potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate)

potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate 化学的及び物理的性質
名前と識別子
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- potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
- potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate
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- インチ: 1S/C7H11N3O3.K.H/c1-10(2)7-8-5(13-9-7)3-4-6(11)12;;/h3-4H2,1-2H3,(H,11,12);;
- InChIKey: DWGVFCBRPLCOSR-UHFFFAOYSA-N
- ほほえんだ: C(C1ON=C(N(C)C)N=1)CC(=O)O.[KH]
potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152913-5.0g |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95% | 5g |
$2277.0 | 2023-05-24 | |
TRC | P994448-10mg |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM440866-100mg |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95%+ | 100mg |
$*** | 2023-03-30 | |
Chemenu | CM440866-1g |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-152913-100mg |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95.0% | 100mg |
$272.0 | 2023-09-26 | |
A2B Chem LLC | AV65804-250mg |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95% | 250mg |
$445.00 | 2024-04-20 | |
A2B Chem LLC | AV65804-500mg |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95% | 500mg |
$681.00 | 2024-04-20 | |
Aaron | AR01AFZS-5g |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95% | 5g |
$3156.00 | 2023-12-14 | |
Aaron | AR01AFZS-100mg |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95% | 100mg |
$399.00 | 2025-02-09 | |
1PlusChem | 1P01AFRG-2.5g |
potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate |
1796955-15-1 | 95% | 2.5g |
$1965.00 | 2024-06-18 |
potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoateに関する追加情報
Introduction to Potassium 3-3-(Dimethylamino)-1,2,4-Oxadiazol-5-ylpropanoate (CAS No. 1796955-15-1)
Potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate, identified by its CAS number 1796955-15-1, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a dimethylamino group in its molecular structure enhances its pharmacological properties, making it a promising candidate for further investigation.
The structural framework of Potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate consists of an oxadiazole core linked to a propanoate moiety, with a potassium counterion to balance the charge. This unique arrangement contributes to its stability and reactivity, enabling it to participate in various chemical reactions and interactions. The oxadiazole ring is a heterocyclic compound that exhibits significant biological activity, often serving as a scaffold for the development of new drugs due to its ability to modulate enzyme activity and cellular signaling pathways.
In recent years, there has been growing interest in oxadiazole derivatives for their potential applications in treating various diseases. Studies have shown that these compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The dimethylamino group in the molecule is particularly noteworthy, as it can enhance the compound's ability to interact with biological targets by increasing its lipophilicity and solubility. This feature makes it an attractive candidate for drug design and development.
The propanoate moiety in the compound's structure also plays a crucial role in its pharmacological activity. Propanoate derivatives are known to have favorable pharmacokinetic properties, including good absorption and distribution throughout the body. This characteristic is essential for ensuring that the drug reaches its target site effectively and remains active for an appropriate duration. Additionally, the potassium counterion helps stabilize the compound and may contribute to its bioavailability.
Recent research has focused on exploring the therapeutic potential of Potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate in various disease models. For instance, studies have demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. The compound's ability to disrupt these pathways suggests that it could be developed into a novel anticancer agent.
Furthermore, research has indicated that this compound may have applications in treating inflammatory diseases. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and cytokines. The oxadiazole derivative has been shown to modulate these pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in producing pro-inflammatory mediators. By targeting these enzymes, the compound can reduce inflammation and alleviate symptoms associated with chronic inflammatory conditions.
The antimicrobial properties of Potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate have also been explored. Studies have shown that this compound can exhibit activity against a range of bacteria and fungi by interfering with their cellular processes. This makes it a potential candidate for developing new antimicrobial agents to combat drug-resistant infections.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve the synthesis process but also enhance the overall quality of the final product.
In conclusion, Potassium 3-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpropanoate (CAS No. 1796955-15-1) is a promising compound with significant therapeutic potential in various disease areas. Its unique structural features make it an attractive candidate for further research and development in pharmaceuticals. As our understanding of its pharmacological properties continues to grow, this compound holds great promise for improving patient outcomes through innovative drug therapies.
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